
Vitexdoin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The extraction of Vitexdoin A from Vitex negundo involves several steps. Typically, the leaves are dried and powdered before being subjected to solvent extraction using methanol or ethanol . The extract is then concentrated and purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. Optimization of solvent use, extraction time, and purification steps is crucial to maximize yield and purity .
化学反应分析
Types of Reactions
Vitexdoin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are employed to reduce specific functional groups.
Substitution: Halogenation reactions using reagents like bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .
科学研究应用
Vitexdoin A has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its role in modulating cellular events such as apoptosis and cell cycle regulation.
Medicine: Exhibits anti-inflammatory, antioxidant, and anticancer properties.
Industry: Potential use in developing natural pesticides and antimicrobial agents.
作用机制
Vitexdoin A exerts its effects through various molecular targets and pathways. It modulates the expression of transcriptional factors for pro-inflammatory mediators, reducing the expression of p-p38, p-ERK1/2, and p-JNK in LPS-elicited cells . This regulation helps in controlling inflammation and cell proliferation .
相似化合物的比较
Similar Compounds
Vitexdoin B-E: These are phenyl naphthalene-type lignans isolated from the seeds of Vitex negundo.
Vitexdoin F: A phenylindene-type lignan with anti-inflammatory and anti-osteoporotic properties.
Uniqueness
Vitexdoin A is unique due to its specific phenyl dihydro naphthalene structure, which contributes to its distinct biological activities . Its ability to modulate multiple signaling pathways makes it a valuable compound for various therapeutic applications .
属性
分子式 |
C19H18O6 |
|---|---|
分子量 |
342.3 g/mol |
IUPAC 名称 |
(3R,4S)-6,7-dihydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C19H18O6/c1-25-18-6-10(2-3-15(18)22)19-13-7-17(24)16(23)5-11(13)4-12(8-20)14(19)9-21/h2-8,14,19,21-24H,9H2,1H3/t14-,19-/m0/s1 |
InChI 键 |
PNRPRUVCFFHMMC-LIRRHRJNSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O |
规范 SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=CC(=C(C=C23)O)O)C=O)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


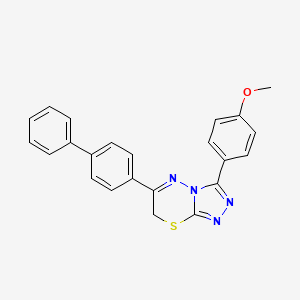
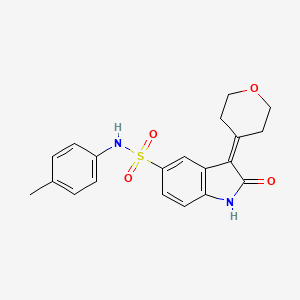


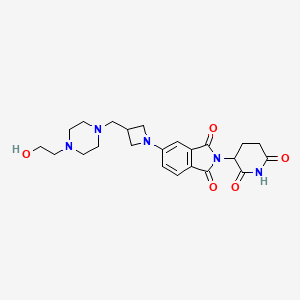
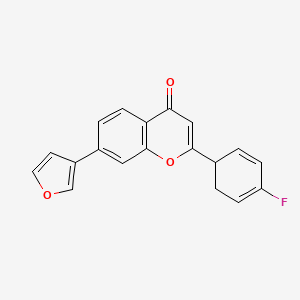
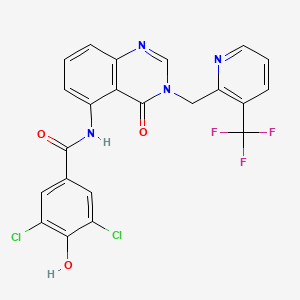
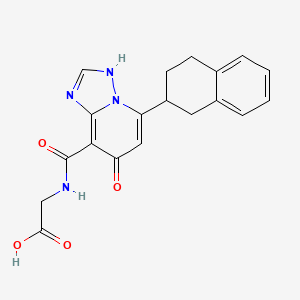
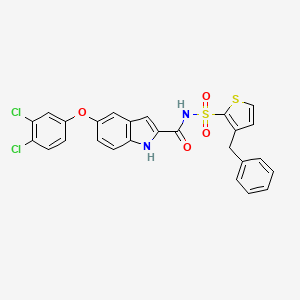

![(3S,4S)-8-[5-(2,3-dichlorophenyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine](/img/structure/B12380114.png)
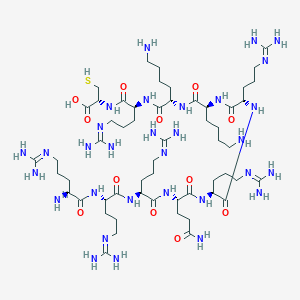
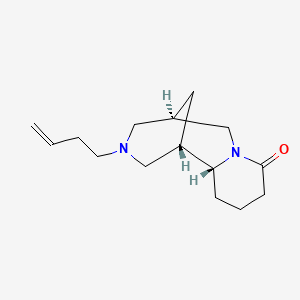
![4-chloro-1-N-[(3,4-difluorophenyl)methyl]-6-fluoro-3-N-(3-methyl-5-morpholin-4-ylpyridin-2-yl)benzene-1,3-dicarboxamide](/img/structure/B12380136.png)
